molecular formula C16H24N4O2 B2410934 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034309-01-6

2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2410934
CAS No.: 2034309-01-6
M. Wt: 304.394
InChI Key: QGSIFBKMHUBYNP-UHFFFAOYSA-N
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Description

2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 2034309-01-6) is a high-value chemical building block with a molecular weight of 304.39 g/mol and the molecular formula C₁₆H₂₄N₄O₂ . This compound features a unique hybrid architecture, combining a 6-(dimethylamino)pyrimidine heterocycle with a 2-azaspiro[4.5]decane carboxylic acid scaffold. The spirocyclic decane system provides a three-dimensional, rigid framework that is highly sought after in modern medicinal chemistry for its ability to improve physicochemical properties and target selectivity . The presence of both hydrogen bond acceptor (pyrimidine) and donor (carboxylic acid) groups, along with a basic tertiary amine, makes this molecule a versatile intermediate for constructing compound libraries and optimizing drug candidates. Researchers are exploring its application as a key synthon in the development of small-molecule therapeutics targeting RNA splicing mechanisms, drawing parallels to the mechanism of action of established drugs like Risdiplam, which modulates survival motor neuron 2 (SMN2)-directed RNA splicing for treating spinal muscular atrophy . The compound is offered with a guaranteed purity of 90% or higher . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19(2)13-8-14(18-11-17-13)20-9-12(15(21)22)16(10-20)6-4-3-5-7-16/h8,11-12H,3-7,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSIFBKMHUBYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CC(C3(C2)CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and improve efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of a dimethylamino-substituted pyrimidine ring, a spirocyclic azaspirodecane moiety, and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Biological Activity

The compound 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein targets implicated in cancer and other diseases. This article discusses the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of a spirocyclic structure that incorporates a pyrimidine moiety. The dimethylamino group enhances its solubility and potential interactions with biological targets. The molecular formula for this compound is C15H20N4O2C_{15}H_{20}N_4O_2, and it features a unique spiro configuration that may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity by acting as inhibitors of the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various cancers, making it a prime target for therapeutic intervention.

  • Inhibition of Cell Proliferation
    • In vitro assays have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds typically range from 1 to 10 µM, indicating potent activity against these cell lines .
  • Mechanism of Action
    • The mechanism by which these compounds exert their effects involves the modulation of signaling pathways associated with cell survival and apoptosis. For instance, they may induce apoptosis via caspase activation and the cleavage of poly (ADP-ribose) polymerase (PARP), which is a marker for apoptotic cell death .

Case Studies

A notable case study involved the evaluation of a series of pyrimidine-based compounds where one derivative demonstrated an IC50 value of 1.68 ± 0.22 µM against RXRα, showcasing its potential as an RXRα antagonist . This highlights the importance of structural modifications in enhancing biological activity.

Data Tables

Compound NameStructureIC50 (µM)Target
Compound AStructure A1.68 ± 0.22RXRα
Compound BStructure B<10A549
Compound CStructure C>100LO2

Q & A

Q. What are the optimal synthetic routes for 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with ketones, aldehydes, or amines. Key steps include cyclization of pyrimidine derivatives and spiro-ring formation. For example, condensation of dimethylamino-substituted pyrimidine precursors with spirocyclic intermediates under basic conditions can yield the target compound. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., potassium carbonate) critically affect yield and purity. Post-synthesis purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are essential to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For instance, ¹H NMR can confirm the spirocyclic structure via distinct proton splitting patterns, while HRMS validates molecular weight. Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents, stereochemical impurities, or tautomeric forms. Resolution strategies include:

  • Repeating purification steps (e.g., recrystallization).
  • Employing 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Cross-referencing with computational simulations (DFT calculations) .

Q. How can solubility challenges for in vitro assays be addressed?

The compound’s low aqueous solubility can be mitigated by:

  • Using co-solvents (e.g., DMSO:water mixtures ≤10% v/v).
  • Formulating as a sodium/potassium salt via carboxylate deprotonation.
  • Employing lipid-based carriers (e.g., liposomes) for cell-based studies .

Advanced Research Questions

Q. How does the dimethylamino-pyrimidine moiety influence reactivity and biological interactions?

The electron-donating dimethylamino group enhances pyrimidine ring nucleophilicity, facilitating interactions with electrophilic biological targets (e.g., enzyme active sites). Computational docking studies suggest this moiety improves binding affinity to kinases or GPCRs by forming hydrogen bonds and π-π stacking. Comparative studies with non-dimethylated analogs show reduced activity, highlighting its critical role .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

  • Fluorescence Polarization Assays : Monitor binding to fluorescently labeled enzymes.
  • Kinase Activity Profiling : Use ADP-Glo™ kits to measure ATP consumption.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values).
    Dose-response curves (IC50) and selectivity panels against related enzymes are recommended to assess specificity .

Q. How does the spirocyclic structure impact conformational stability and pharmacokinetics?

The spiro[4.5]decane system restricts rotational freedom, stabilizing bioactive conformations. X-ray crystallography reveals chair-like cyclohexane rings, reducing metabolic susceptibility. Pharmacokinetic studies in rodent models show improved half-life compared to non-spiro analogs due to slower cytochrome P450-mediated oxidation .

Q. How can contradictory biological activity data across studies be reconciled?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH, ionic strength, or cofactor availability.
  • Structural Analog Interference : Impurities or byproducts from synthetic routes.
  • Cell Line Differences : Expression levels of target proteins (e.g., HEK293 vs. HeLa).
    Standardization using reference compounds (e.g., staurosporine for kinase assays) and orthogonal assay validation (e.g., SPR + cellular viability) are advised .

Q. What strategies distinguish stereoisomers during synthesis?

  • Chiral Chromatography : Use columns with amylose/cellulose derivatives.
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration.
  • Crystallization with Chiral Resolving Agents : E.g., tartaric acid derivatives .

Data Analysis and Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loading.
  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What computational tools predict metabolic pathways and toxicity?

  • ADMET Predictors : Simulate Phase I/II metabolism (e.g., cytochrome P450 interactions).
  • DEREK Nexus : Identify structural alerts for genotoxicity.
  • Molecular Dynamics (MD) : Model binding to hERG channels to assess cardiotoxicity risk .

Structural and Functional Insights

Q. How does fluorination of analogous compounds inform SAR for this compound?

Fluorine substitution on pyrimidine rings (e.g., in 6-(5-fluoropyrimidin-2-yl) analogs) increases metabolic stability and membrane permeability. Comparative SAR studies suggest that dimethylamino groups similarly enhance target engagement but may reduce solubility, necessitating formulation adjustments .

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